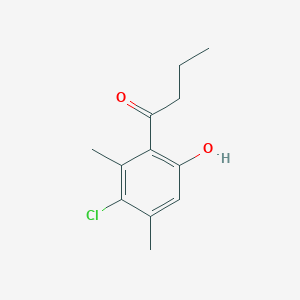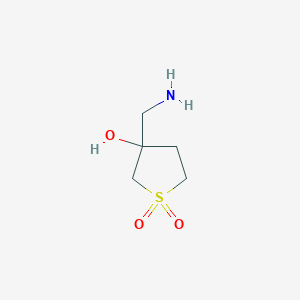![molecular formula C9H14F3IO B13320707 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane](/img/structure/B13320707.png)
1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane is an organoiodine compound characterized by the presence of an iodine atom and a trifluoropropyl group attached to a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclohexanol with iodine and a trifluoropropylating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can lead to the removal of the iodine atom or the trifluoropropyl group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce cyclohexanone derivatives .
Scientific Research Applications
1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development due to its unique chemical properties.
Material Science: It is used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane involves its interaction with various molecular targets. The iodine atom and the trifluoropropyl group can participate in different chemical reactions, influencing the compound’s reactivity and stability. The pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
- 1-Chloro-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane
- 1-Bromo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane
- 1-Fluoro-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane
Comparison: Compared to its chloro, bromo, and fluoro analogs, 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane exhibits unique reactivity due to the larger atomic radius and lower electronegativity of iodine. This makes it more susceptible to certain types of chemical reactions, such as nucleophilic substitution .
Properties
Molecular Formula |
C9H14F3IO |
|---|---|
Molecular Weight |
322.11 g/mol |
IUPAC Name |
1-iodo-2-(1,1,1-trifluoropropan-2-yloxy)cyclohexane |
InChI |
InChI=1S/C9H14F3IO/c1-6(9(10,11)12)14-8-5-3-2-4-7(8)13/h6-8H,2-5H2,1H3 |
InChI Key |
MPNWWFLFGMQOMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)OC1CCCCC1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


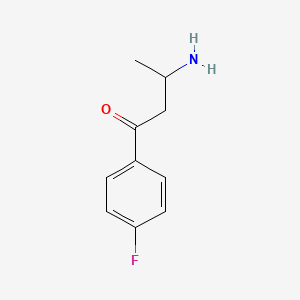
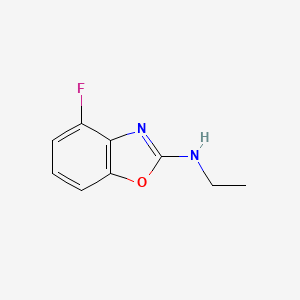
![3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13320635.png)
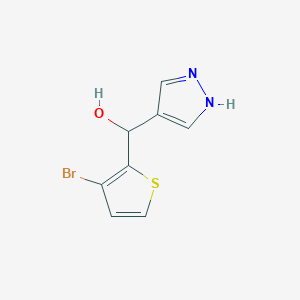
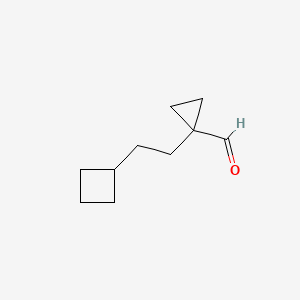
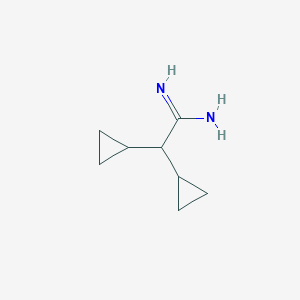
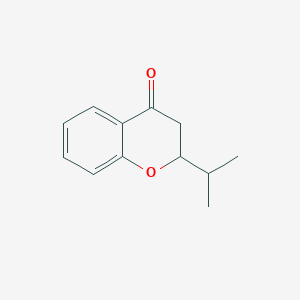
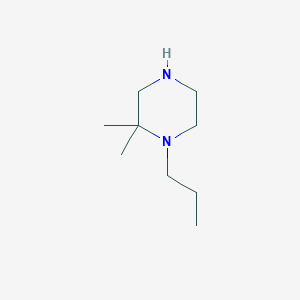
![7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320667.png)
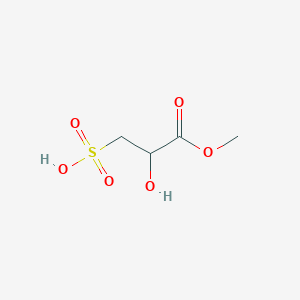
![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene](/img/structure/B13320672.png)

